tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate
Description
Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate is a complex organic compound that features a pyrazole ring and a carbamate group
Properties
IUPAC Name |
tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O2/c1-14(7-9-19-16(22)23-17(3,4)5)13-15(2)18-10-12-21-11-6-8-20-21/h6,8,11,14-15,18H,7,9-10,12-13H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWBVHGEGJEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)CC(C)NCCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Amination: Starting with 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination to introduce the amino group.
Reduction: The intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the ester group.
Protection: The amino group is protected using a trityl group to prevent unwanted reactions.
Condensation: Finally, the protected intermediate is condensed with tert-butyl carbamate to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate
- tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)pentyl]carbamate
- tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)butyl]carbamate
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazole ring with a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
